molecular formula C10H21ClN2O2 B2613083 Tert-butyl n-(3-amino-1-methylcyclobutyl)carbamate hydrochloride CAS No. 2225147-36-2

Tert-butyl n-(3-amino-1-methylcyclobutyl)carbamate hydrochloride

Cat. No.: B2613083
CAS No.: 2225147-36-2
M. Wt: 236.74
InChI Key: HGTCPVXJOIWWRU-UHFFFAOYSA-N
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Description

Tert-butyl n-(3-amino-1-methylcyclobutyl)carbamate hydrochloride is a chemical compound with the molecular formula C10H20N2O2·HCl. It is commonly used in organic synthesis and research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-(3-amino-1-methylcyclobutyl)carbamate hydrochloride typically involves the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, reacts with the amine to form the carbamate. The reaction conditions often include the use of a strong acid such as trifluoroacetic acid (TFA) to remove the Boc group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-(3-amino-1-methylcyclobutyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl n-(3-amino-1-methylcyclobutyl)carbamate hydrochloride involves its reactivity as a carbamate. The compound can form stable intermediates with various molecular targets, facilitating the synthesis of complex molecules. The pathways involved include nucleophilic addition and elimination reactions .

Properties

IUPAC Name

tert-butyl N-(3-amino-1-methylcyclobutyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4)5-7(11)6-10;/h7H,5-6,11H2,1-4H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTCPVXJOIWWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)N)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225147-36-2
Record name tert-butyl N-(3-amino-1-methylcyclobutyl)carbamate hydrochloride
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